1-Methylpiperazine-2,6-dione
Overview
Description
1-Methylpiperazine-2,5-dione is a selective inhibitor of peptide transporter 2 (PEPT2) . It is a versatile organic compound with applications in the chemical industry as a solvent and intermediate .
Synthesis Analysis
The synthesis of 1-Methylpiperazine involves a green and cost-effective approach involving two primary steps. Initially, di-Me oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form 1-methylpiperazine-2,3-dione as an intermediate .Molecular Structure Analysis
The molecular structure of 1-Methylpiperazine-2,6-dione is represented by the SMILES stringOC (C (F) (F)F)=O.CN1C (CNCC1=O)=O
. The InChI code is 1S/C5H8N2O2/c1-7-4(8)2-6-3-5(7)9/h6H,2-3H2,1H3
. Chemical Reactions Analysis
The synthesis of piperazine derivatives includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-Methylpiperazine is a colorless liquid with a distinct amine-like odor. At room temperature, it remains in the liquid state, with a melting point of -18°C and boiling point range of 150-152°C .Scientific Research Applications
Synthesis of Novel Herbicidal Compounds
1-Methylpiperazine-2,6-dione serves as a starting material in the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones. These compounds are prepared using a facile synthetic route which could potentially lead to the development of new herbicides .
Pharmaceutical Industry Applications
In the pharmaceutical industry, 1-Methylpiperazine-2,6-dione is utilized for its unique structure and reactivity. It is a valuable component in the development of new therapeutic compounds .
Anti-Prion and Anti-Tumor Agent Synthesis
This compound finds significant applications in the synthesis of antitumor agents, particularly in the preparation of cyclopropanecarboxamido-substituted aromatic compounds. It is also used in the incorporation into quinacrine analogs to enhance anti-prion activity .
Corrosion Inhibition
1-Methylpiperazine-2,6-dione finds utility as a corrosion inhibitor in industrial settings. Its chemical properties make it suitable for protecting metals from corrosion .
Lignin Recovery from Biomass
It plays a role in lignin recovery from biomass, which enhances the valorization of lignocellulosic materials and contributes to sustainable chemical feedstock production .
Chemical Industry Solvent and Intermediate
As a versatile organic compound, it is used in the chemical industry as a solvent and intermediate, facilitating various chemical reactions and processes .
Mechanism of Action
Target of Action
This compound is a derivative of piperazine, a class of organic compounds that have been used in various pharmaceutical applications
Mode of Action
Piperazine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 1-Methylpiperazine-2,6-dione with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperazine derivatives have been reported to be involved in various biochemical reactions , but the specific pathways influenced by 1-Methylpiperazine-2,6-dione remain to be elucidated.
Result of Action
As a derivative of piperazine, it may share some of the biological activities associated with this class of compounds . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methylpiperazine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-4(8)2-6-3-5(7)9/h6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEXPJQUWCGDGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602998 | |
Record name | 1-Methylpiperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62828-00-6 | |
Record name | 1-Methylpiperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper highlights that even slight modifications to the dexrazoxane structure, like methylation to form 1-methylpiperazine-2,6-dione, abolish its cardioprotective effects. What is the proposed mechanism behind this loss of activity?
A1: The research suggests that the loss of cardioprotective activity observed with 1-methylpiperazine-2,6-dione and a closely related derivative is linked to their reduced ability to inhibit and deplete topoisomerase IIβ (Top2B) []. This is a significant finding as it challenges the prevailing hypothesis that metal chelation is the primary mechanism of cardioprotection by dexrazoxane and its analogs. While the studied derivatives retained metal-chelating properties comparable to dexrazoxane, their inability to effectively target Top2B correlated with the complete loss of their cardioprotective effects both in vitro and in vivo []. This points to Top2B as a potentially crucial target for effective protection against anthracycline-induced cardiotoxicity.
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